![molecular formula C25H24N6O3 B2888557 2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1224013-57-3](/img/structure/B2888557.png)

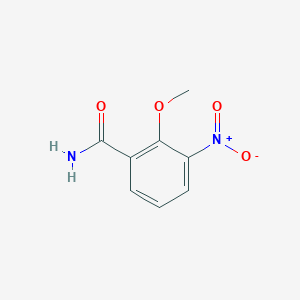

2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

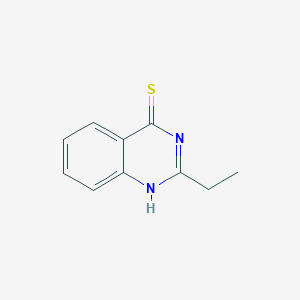

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s a type of heterocyclic compound, which are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of such compounds involves the use of nitroalkanes activated with polyphosphoric acid as efficient electrophiles in reactions with amines and hydrazines . This strategy enables various cascade transformations toward heterocyclic systems .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by different spectral data and elemental analyses . The 1H NMR spectra of these compounds revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds include the reaction of electrophilically activated nitroalkanes with 2-hydrazinylquinolines . This unusual annulation reaction leads to the formation of [1,2,4]triazolo[4,3-a]quinoxalines .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using software like ACD Labs . This includes properties such as aqueous solubility, lipophilicity, partition coefficient (logP), distribution coefficient (logD), and the ionization constant (pKa) .科学的研究の応用

Chemical Synthesis and Structural Analysis

- Cascade Cyclization Reactions : Research on similar compounds, such as triamino-1,2,4-triazole, has led to the synthesis of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. These compounds were synthesized through a three-component condensation process, demonstrating the potential for complex cyclization reactions in chemical synthesis (Lipson et al., 2006).

Pharmaceutical Compound Development

- Synthesis and Analgesic Activity : A study on pyrazoles and triazoles bearing a quinazoline moiety, similar to the compound , was conducted. This research is significant in the development of novel compounds with potential analgesic properties (Saad et al., 2011).

- Antimicrobial Activity : The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, which are structurally related to the queried compound, showed antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Abunada et al., 2008).

Material Science and Engineering

- Novel Compound Synthesis : The reaction of enaminones with aminoheterocycles, which is relevant to the chemical structure of the queried compound, has been explored for the synthesis of azolopyrimidines, azolopyridines, and quinolines. This research contributes to the field of material science and engineering, particularly in synthesizing new heterocyclic compounds (Almazroa et al., 2004).

作用機序

The mechanism of action of these compounds involves their ability to bind with a variety of enzymes and receptors in the biological system . They have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .

将来の方向性

The future directions in the research of these compounds involve the development of more potent analogs . The search for an efficient A2B antagonist may help in the development of a new chemotherapeutic agent . There is also a significant increase in the interest in A2B receptors in different therapeutic areas .

特性

IUPAC Name |

2-(cyanomethyl)-N-cyclopentyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O3/c1-16-6-8-17(9-7-16)15-29-23(33)20-11-10-18(22(32)27-19-4-2-3-5-19)14-21(20)31-24(29)28-30(13-12-26)25(31)34/h6-11,14,19H,2-5,13,15H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVQJNBBIWKOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N5C2=NN(C5=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2888481.png)

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}methyl)-4,5-dihydro-3-isoxazolyl]methanol](/img/structure/B2888491.png)

![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)